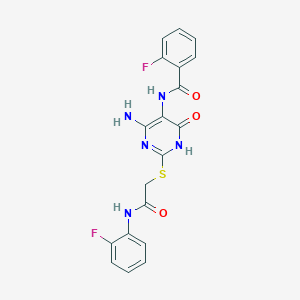

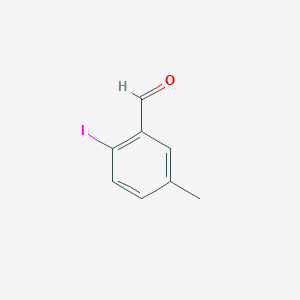

2-碘-5-甲基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Iodo-5-methylbenzaldehyde is a chemical compound with the CAS Number: 1106813-84-6 . It has a molecular weight of 246.05 and its IUPAC name is 2-iodo-5-methylbenzaldehyde . It is a solid substance and should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .

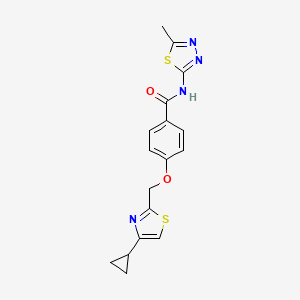

Molecular Structure Analysis

The molecular structure of 2-Iodo-5-methylbenzaldehyde can be represented by the InChI code: 1S/C8H7IO/c1-6-2-3-8(9)7(4-6)5-10/h2-5H,1H3 . This indicates that the compound consists of an iodine atom (I) attached to the second carbon of a benzaldehyde ring, with a methyl group (-CH3) attached to the fifth carbon.Physical and Chemical Properties Analysis

2-Iodo-5-methylbenzaldehyde is a solid substance . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .科学研究应用

未活化 C(sp3)-H 键的芳基化

2-碘-5-甲基苯甲醛相关化合物的一个重要应用是通过 C(sp3)-H 活化过程合成苄基苯甲醛衍生物。例如,一项研究开发了一种从 2-甲基苯甲醛和碘苯合成 2-苄基苯甲醛衍生物的方法,该方法采用乙酰腙作为瞬态导向基团。这种方法例证了 2-碘-5-甲基苯甲醛在类似芳基化反应中的潜在用途,因为它具有结构相似性,这可能有利于促进芳环附近 C-H 键的活化 (Ma, Lei, & Hu, 2016)。

取代的 2-溴苯甲醛的合成

另一个应用是使用钯催化的邻溴化从苯甲醛合成取代的 2-溴苯甲醛。这个过程涉及一个选择性的三步顺序,突出了 2-碘-5-甲基苯甲醛在卤化反应中生成具有良好总体产率的卤代取代苯甲醛的潜力,这些产物是有机合成中的关键中间体 (Dubost, Fossey, Cailly, Rault, & Fabis, 2011)。

钯催化的反应和纳米颗粒途径

研究还深入探讨了使用源自对碘苯甲醛等化合物的钯环催化 Heck 和铃木反应。这些研究表明,2-碘-5-甲基苯甲醛可以作为钯环合物的合成前体,钯环化合物因其在促进碳碳键形成反应中的作用而著称。对钯纳米颗粒途径的研究进一步强调了该化合物在纳米技术和材料科学中的潜力 (Rocaboy & Gladysz, 2003)。

与炔烃、烯烃或丙二烯的反应

据报道,2-羟基苯甲醛与内部和末端炔烃有效反应,导致形成 2-烯酰基苯酚。鉴于其结构相似性,2-碘-5-甲基苯甲醛有可能发生类似反应,从而扩大其在合成各种有机化合物中的用途 (Kokubo, Matsumasa, Nishinaka, Miura, & Nomura, 1999)。

磁性及其在席夫碱配体中的应用

在配位化学领域,2-碘-5-甲基苯甲醛可用于合成席夫碱配体,当席夫碱配体与金属离子结合时,会形成具有有趣磁性的配合物。此类配合物因其在磁性材料和分子磁性中的潜在应用而受到研究 (Bikas, Mirzakhani, Noshiranzadeh, Sanchiz, Krawczyk, Kalofolias, & Lis, 2020)。

安全和危害

The safety information available indicates that 2-Iodo-5-methylbenzaldehyde is a substance that requires caution during handling . It has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with this compound include H302, which means it is harmful if swallowed . Precautionary measures include avoiding inhalation and contact with skin and eyes .

作用机制

Target of Action

Benzaldehyde derivatives are known to interact with various cellular targets, including enzymes and receptors, influencing their activity .

Mode of Action

Benzaldehyde derivatives can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

It’s known that benzaldehyde derivatives can influence various biochemical pathways depending on their specific targets

Pharmacokinetics

Factors such as solubility, stability, and molecular size can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .

Result of Action

The reactions it undergoes, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to changes in the structure and function of its targets, potentially leading to various cellular effects .

生化分析

Biochemical Properties

It is known that benzaldehydes can participate in various biochemical reactions

Cellular Effects

Benzaldehydes can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Benzaldehydes can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

2-iodo-5-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO/c1-6-2-3-8(9)7(4-6)5-10/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAROQBNFNMLON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide](/img/structure/B2933053.png)

![1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B2933057.png)

![2,5-dichloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2933066.png)

![5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2933067.png)

![3-{7-[(3,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2933072.png)

![2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2933074.png)